![molecular formula C23H30N2O7S B11169616 3,4,5-Triethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide](/img/structure/B11169616.png)
3,4,5-Triethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide
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Overview
Description
3,4,5-Triethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with triethoxy groups and a morpholine-4-sulfonyl-phenyl moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,4,5-triethoxybenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Introduction of the Morpholine-4-sulfonyl-phenyl Group: The next step involves the sulfonylation of the benzamide core with 4-(morpholine-4-sulfonyl)-phenyl chloride in the presence of a base such as triethylamine or pyridine. This step typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3,4,5-Triethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to probe cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3,4,5-Triethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and ethoxy groups may facilitate binding to active sites or allosteric sites on proteins, modulating their activity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Triethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide: Similar compounds include those with variations in the sulfonyl or ethoxy groups, such as
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine-4-sulfonyl group, in particular, may enhance its solubility and binding affinity to certain biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C23H30N2O7S |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C23H30N2O7S/c1-4-30-20-15-17(16-21(31-5-2)22(20)32-6-3)23(26)24-18-7-9-19(10-8-18)33(27,28)25-11-13-29-14-12-25/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,24,26) |
InChI Key |
ZWUXLGFRWPTQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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